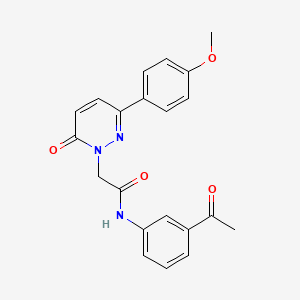

N-(3-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14(25)16-4-3-5-17(12-16)22-20(26)13-24-21(27)11-10-19(23-24)15-6-8-18(28-2)9-7-15/h3-12H,13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJKRSONEDNPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a diketone compound under reflux conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Acetylation: The acetylphenyl group is introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a promising candidate for drug development. The presence of both acetyl and methoxy groups enhances its bioactivity, making it a subject of interest for targeting various diseases.

Anticancer Activity

Research has indicated that pyridazinone derivatives, including this compound, exhibit significant anticancer properties. Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells by interacting with specific molecular targets within biological systems. The mechanism often involves the inhibition of certain enzymes or receptors, leading to biochemical cascades that affect cellular processes related to tumor growth.

Antimicrobial Properties

N-(3-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has also been evaluated for its antimicrobial activity. Its structural complexity allows for interactions with bacterial membranes or enzymes, potentially disrupting microbial growth. This makes it a candidate for further exploration as an antimicrobial agent.

Synthetic Applications

The synthesis of this compound typically involves several key steps that can be optimized for industrial applications. Techniques such as high-pressure reactors and advanced purification methods like chromatography are commonly employed to maximize yield and purity.

Synthesis Pathways

The synthesis can be achieved through various routes using readily available precursors. The structural complexity suggests that multiple synthetic strategies can be explored, which may lead to the discovery of new derivatives with enhanced properties.

Biological Interactions

Understanding the interactions of this compound with biological systems is crucial for its application in drug development.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation or cancer progression. Its ability to bind selectively to target proteins can alter their function and impact various biochemical pathways.

Receptor Modulation

Modulating receptor activity is another potential application of this compound. By binding to receptors associated with disease processes, it may help regulate physiological responses, offering therapeutic benefits in conditions such as chronic inflammation or cancer.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines; mechanism involves apoptosis induction. |

| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria; potential for development into an antibiotic agent. |

| Study C | Enzyme Interaction | Identified as an inhibitor of specific kinases involved in cancer signaling pathways; suggests role in targeted therapy. |

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Anticancer Activity

- Methoxyphenyl Derivatives: Compounds with 4-methoxyphenyl groups (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) demonstrate potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines, attributed to methoxy’s role in enhancing membrane permeability and target binding .

- Chloro/Fluoro Analogs: Chlorophenyl-substituted pyridazinones (e.g., compound 6h in ) show moderate activity, likely due to increased lipophilicity but reduced solubility compared to methoxy derivatives.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition: Pyridazinone-acetamides with phenethyl or quinoline substituents (e.g., ZINC96007907) exhibit AChE inhibition (IC50 < 10 μM), suggesting the acetamide moiety’s critical role in enzyme interaction .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight (~407–429 g/mol) aligns with drug-like properties. Methoxy and acetyl groups improve solubility compared to halogenated analogs (e.g., 8a in ).

- Metabolic Stability: The acetyl group may reduce metabolic degradation compared to esters or thioamides in analogs like 9a .

Biological Activity

N-(3-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, a compound with the molecular formula C₁₈H₁₈N₂O₃, is characterized by its complex structure that includes an acetylphenyl moiety and a pyridazine ring. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Structural Characteristics

The compound features:

- Acetylphenyl group : Contributes to its lipophilicity and potential interactions with biological targets.

- Pyridazine ring : Known for its biological activity, particularly in medicinal chemistry.

- Acetamide functional group : Enhances solubility and stability.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in cancer treatment.

Anticancer Properties

- Cell Viability Studies : The compound was tested against various cancer cell lines, demonstrating potent cytotoxic effects. For instance, it showed higher efficacy against human glioblastoma (U-87) compared to triple-negative breast cancer (MDA-MB-231), indicating selective activity towards certain cancer types .

- Mechanisms of Action :

Research Findings and Case Studies

Several studies have highlighted the compound's potential:

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, its structural features suggest favorable absorption and distribution characteristics due to the presence of aromatic rings and polar functional groups.

Q & A

Basic: What are the optimal synthetic routes for this compound, considering yield and scalability?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Core Formation : Construct the pyridazinone ring via cyclocondensation of diketones or hydrazine derivatives under acidic or basic conditions .

Substitution : Introduce the 4-methoxyphenyl group at position 3 of the pyridazinone using Ullmann coupling or nucleophilic aromatic substitution, optimized with copper catalysts or microwave-assisted heating .

Acetamide Coupling : React the intermediate with 3-acetylphenylamine via amide bond formation using coupling agents like EDCI/HOBt in DMF, followed by purification via column chromatography .

Key Considerations : Use piperidine as a catalyst for condensation steps (yield enhancement) and monitor reaction progress with TLC .

Advanced: How can structure-activity relationship (SAR) studies evaluate the 4-methoxyphenyl substituent’s impact on bioactivity?

Methodological Answer:

Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-ethoxy, 4-fluoro) using parallel synthesis .

In Vitro Testing : Screen analogs against target enzymes (e.g., kinases) or cellular models to assess potency (IC50) and selectivity.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding interactions of the methoxy group with hydrophobic pockets in target proteins .

Data Analysis : Use ANOVA to identify statistically significant differences in activity between analogs. Contradictions in activity trends may arise from solvent polarity effects, requiring reevaluation under standardized conditions .

Basic: What analytical techniques confirm structural integrity?

Methodological Answer:

NMR Spectroscopy : Use - and -NMR to verify acetamide linkage (δ ~2.1 ppm for acetyl protons) and pyridazinone aromaticity .

Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical value within 5 ppm) .

XRD/PXRD : Single-crystal X-ray diffraction for absolute configuration validation; PXRD for batch crystallinity assessment .

Advanced: How to address solubility discrepancies across solvent systems?

Methodological Answer:

Solubility Profiling : Conduct equilibrium solubility studies in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using HPLC quantification .

Thermal Analysis : DSC to identify polymorphic forms affecting solubility. Recrystallize using solvent/anti-solvent systems to stabilize high-solubility forms .

Contradiction Resolution : If solubility in DMSO conflicts with aqueous buffers, consider aggregation-prone behavior via dynamic light scattering (DLS) .

Basic: What in vitro assays screen bioactivity for pyridazinone-acetamides?

Methodological Answer:

Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with positive controls (e.g., staurosporine) .

Cellular Viability : MTT assay in cancer cell lines (e.g., HeLa) to determine GI50 values. Include a reference compound (e.g., doxorubicin) .

Binding Affinity : Surface plasmon resonance (SPR) to measure KD values for target receptors .

Advanced: Strategies to optimize metabolic stability without losing target affinity?

Methodological Answer:

Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify vulnerable sites (e.g., O-demethylation of the methoxy group) .

Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy or methylsulfonyl groups to reduce CYP450-mediated metabolism .

Prodrug Design : Mask polar groups (e.g., acetamide) with ester prodrugs, evaluating hydrolysis rates in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.